Conantokin G is a 17-amino acid peptide toxin originally isolated from the venom of the marine cone snail Conus geographus [, , , , , ]. It belongs to the conantokin family of peptides, characterized by the presence of multiple γ-carboxyglutamic acid (Gla) residues [, , , , , ]. These Gla residues play a crucial role in the peptide's structure and function, particularly in its interaction with divalent cations like calcium [, , , , , ]. Conantokin G has garnered significant attention in scientific research due to its potent and selective antagonism of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor found in the central nervous system [, , , , , , , , , , ].
Conantokin G can be chemically synthesized using solid-phase peptide synthesis methodologies [, ]. A key challenge in its synthesis lies in the incorporation and protection of the acid-sensitive Gla residues. A novel strategy utilizing 2,4-dimethoxybenzhydrylamine resin was developed to allow complete deprotection and cleavage of the Gla-containing peptide []. This approach ensures the production of synthetic Conantokin G identical to the naturally occurring peptide in terms of structure and biological activity [].
The most significant chemical reaction involving Conantokin G is its interaction with divalent cations, primarily calcium [, , , , , ]. This interaction involves the coordination of the negatively charged carboxyl groups of the Gla residues with the positively charged calcium ions. This binding event induces a significant conformational change in the peptide, transitioning it from a disordered structure to a well-defined α-helix. The binding affinity and stoichiometry of this interaction have been studied using various techniques, including Electron Paramagnetic Resonance (EPR) and fluorescence spectroscopy [].
Conantokin G acts as a potent and selective antagonist of NMDA receptors, primarily targeting those containing the GluN2B subunit [, , , , , , , ]. It binds to the NMDA receptor at a site distinct from the glutamate, glycine, or polyamine binding sites, suggesting an allosteric mechanism of inhibition [, ]. While its precise mechanism remains to be fully elucidated, studies suggest that Conantokin G may act by stabilizing the receptor in a conformation unfavorable for channel opening [, ]. This competitive antagonism of NMDA receptors, particularly those containing the GluN2B subunit, underlies the potential therapeutic interest in Conantokin G for conditions involving excitotoxicity.
Conantokin G is a highly polar peptide with a net negative charge at physiological pH due to the presence of multiple Gla residues [, , ]. Its solubility is influenced by pH and ionic strength. The peptide exhibits a characteristic circular dichroism spectrum, revealing changes in its secondary structure upon metal ion binding [, , ]. Conantokin G is relatively stable under physiological conditions but can undergo degradation by proteases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: